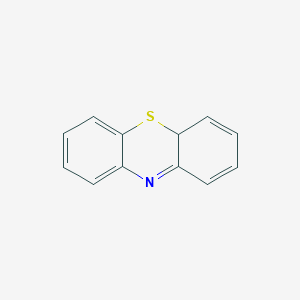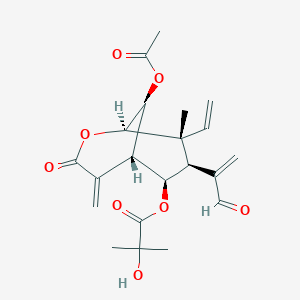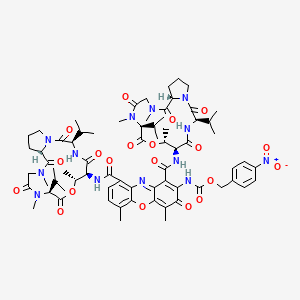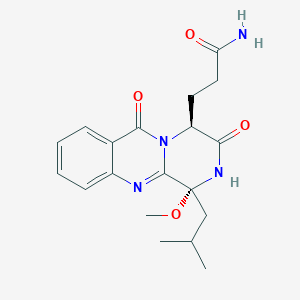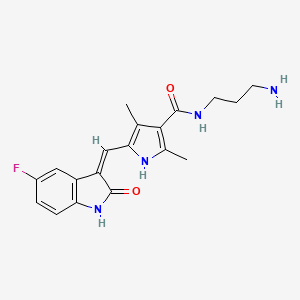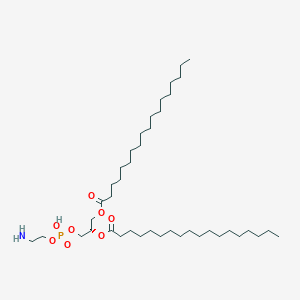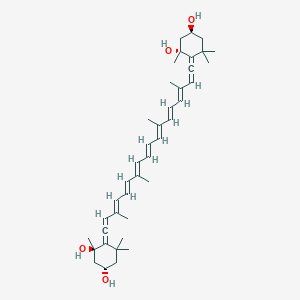
Mimulaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mimulaxanthin is a natural product found in Lamium galeobdolon and Erythranthe lutea with data available.
Applications De Recherche Scientifique
Structural Insights
Mimulaxanthin, identified as a xanthophyll in Mimulus guttatus (Monkey flower) petals, exhibits a complex structure that includes a 6,7,6′,7′-tetradehydro-5,6,5′,6′-tetrahydro,β,β-carotene-3,5,3′,5′-tetrol configuration. This structure has been confirmed through mass, NMR, and IR spectroscopy analyses. The pigment's diacetate, diacetate-di (trimethylsilyl)-ether, and diether derivatives have been synthesized, offering insights into its chemical behavior and potential for further research applications (Nitsche, 1973).
Carotenoid Composition in Mimulus Species
The genus Mimulus, widely studied in ecological and evolutionary contexts, features species with carotenoid-rich flowers. Mimulus lewisii, a key model species, and other Mimulus species predominantly contain mimulaxanthin along with antheraxanthin, violaxanthin, neoxanthin, and deepoxyneoxanthin. These findings lay the groundwork for future research on transcriptional control of carotenoid biosynthesis in Mimulus flowers, potentially leading to new applications in horticulture and plant science (Lafountain, Frank, & Yuan, 2015).
Synthetic Approaches and Chemical Behavior
Synthetic efforts have produced enantiomerically pure mimulaxanthin and its isomers, shedding light on its chemical properties and potential for use in various applications, including as a pigment and in materials science. This synthesis reveals the molecule's intricate chemistry and paves the way for innovative uses in industries requiring specific carotenoid structures (Baumeler & Eugster, 1991).
Carotenoid Synthesis via Olefin Metathesis
Olefin metathesis has been employed in the synthesis of mimulaxanthin, demonstrating a novel approach to constructing carotenoids with conjugated polyene chains. This method opens up new avenues for the synthesis of carotenoids like mimulaxanthin, with potential implications for research in organic chemistry and the development of carotenoid-based products (Kajikawa, Iguchi, & Katsumura, 2009).
Propriétés
Nom du produit |
Mimulaxanthin |
|---|---|
Formule moléculaire |
C40H56O4 |
Poids moléculaire |
600.9 g/mol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35-37(5,6)25-33(41)27-39(35,9)43)15-11-12-16-30(2)18-14-20-32(4)22-24-36-38(7,8)26-34(42)28-40(36,10)44/h11-22,33-34,41-44H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t23?,24?,33-,34-,39+,40+/m0/s1 |
Clé InChI |
GBFUJSDSAPGLBF-VSLLMMCSSA-N |
SMILES isomérique |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C=C1C(C[C@@H](C[C@]1(O)C)O)(C)C)/C)/C)/C=C/C=C(/C=C=C2C(C[C@@H](C[C@]2(O)C)O)(C)C)\C |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C |
Synonymes |
6,7,6',7'-tetradehydro-5,6,5',6'-tetrahydro,beta,beta-carotene-3,5,3',5'-tetrol mimulaxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



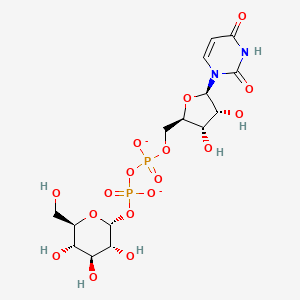
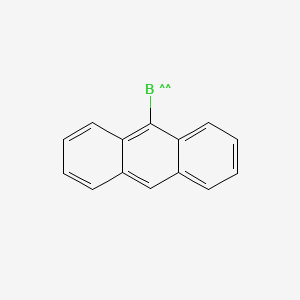

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)

